molecular formula C17H23NO6 B12326957 ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline CAS No. 39508-08-2

ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline

Cat. No.: B12326957
CAS No.: 39508-08-2
M. Wt: 337.4 g/mol
InChI Key: XGGDULUZRWOILB-AWEZNQCLSA-N
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Description

ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline: is a synthetic organic compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . This compound is characterized by its unique structure, which includes a proline derivative with dimethyl and dimethoxy substituents on the benzyl group. It is primarily used in peptide synthesis and serves as a protective group for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline typically involves the esterification of L-proline with ALPHA,ALPHA-dimethyl-3,5-dimethoxybenzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline is used as a protective group in peptide synthesis. It helps in the selective protection of amine groups, facilitating the stepwise synthesis of peptides .

Biology: The compound is used in biological research to study protein-protein interactions and enzyme mechanisms. It serves as a tool for modifying peptides and proteins to investigate their biological functions .

Medicine: In medicinal chemistry, this compound is explored for its potential in drug development. It is used to synthesize peptide-based drugs and to study the pharmacokinetics and pharmacodynamics of these drugs .

Industry: Industrially, this compound is used in the large-scale synthesis of peptides and peptide-based materials. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline involves its role as a protective group. It selectively protects amine groups in peptides, preventing unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired peptide .

Comparison with Similar Compounds

Uniqueness: ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline is unique due to its specific substituents, which provide enhanced stability and selectivity in peptide synthesis. Its dimethyl and dimethoxy groups offer steric hindrance and electronic effects that improve its performance as a protective group .

Properties

CAS No.

39508-08-2

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

(2S)-1-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H23NO6/c1-17(2,11-8-12(22-3)10-13(9-11)23-4)24-16(21)18-7-5-6-14(18)15(19)20/h8-10,14H,5-7H2,1-4H3,(H,19,20)/t14-/m0/s1

InChI Key

XGGDULUZRWOILB-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N2CCCC2C(=O)O

Origin of Product

United States

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